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molecular formula C9H9BrO B8367631 3-Bromomethyl-5-methyl-benzaldehyde

3-Bromomethyl-5-methyl-benzaldehyde

Cat. No. B8367631
M. Wt: 213.07 g/mol
InChI Key: CYPJFHFQRZBCMW-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

A mixture of benzoic acid 3,5-dimethyl-benzyl ester (24 g, 0.1M) and NBS (39.16 g, 0.22M) in carbon tetrachloride (200 ml) was refluxed for 3 hr. under a light of 500 W tungsten lamp. After cooling to room temperature, the mixture was filtered and the filtrate was evaporated in vacuo. The residue was dissolved in ether, washed with aqueous saturated sodium bicarbonate solution, dried with anhydrous magnesium sulfate, filtered, and evaporated in vacuo to give 21 g of crude 3-bromomethyl-5-methyl-benzaldehyde.
Name
benzoic acid 3,5-dimethyl-benzyl ester
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
39.16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:15]=[C:16]([CH3:18])[CH:17]=1)[CH2:5][O:6]C(=O)C1C=CC=CC=1.C1C(=O)N([Br:26])C(=O)C1>C(Cl)(Cl)(Cl)Cl.[W]>[Br:26][CH2:1][C:2]1[CH:3]=[C:4]([CH:15]=[C:16]([CH3:18])[CH:17]=1)[CH:5]=[O:6]

Inputs

Step One
Name
benzoic acid 3,5-dimethyl-benzyl ester
Quantity
24 g
Type
reactant
Smiles
CC=1C=C(COC(C2=CC=CC=C2)=O)C=C(C1)C
Name
Quantity
39.16 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[W]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
WASH
Type
WASH
Details
washed with aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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